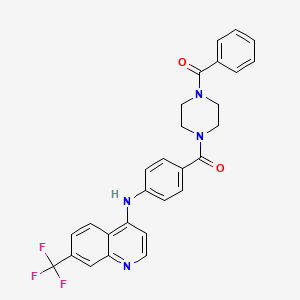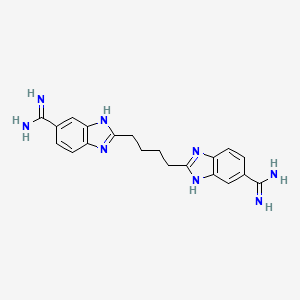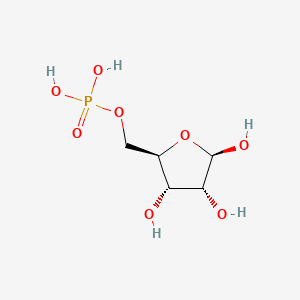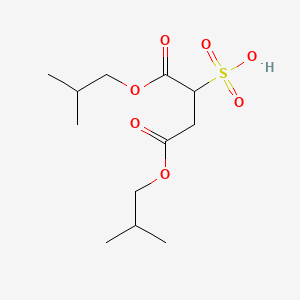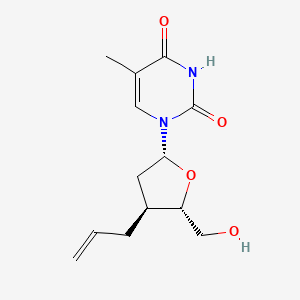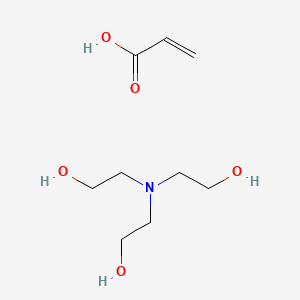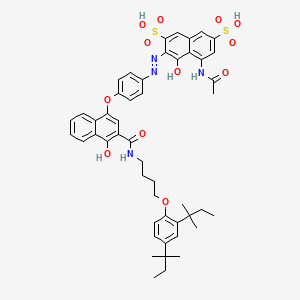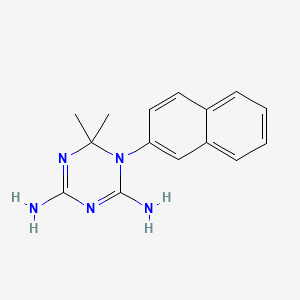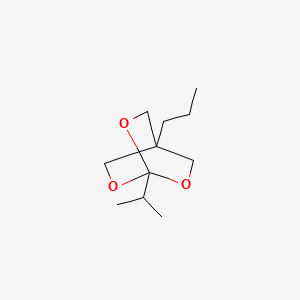
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of three oxygen atoms within its bicyclic framework, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols or triols under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-(1-methylethyl)
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
Uniqueness
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
60028-20-8 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
1-propan-2-yl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H20O3/c1-4-5-10-6-12-11(9(2)3,13-7-10)14-8-10/h9H,4-8H2,1-3H3 |
InChIキー |
GXEZSFASDBKOFD-UHFFFAOYSA-N |
正規SMILES |
CCCC12COC(OC1)(OC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
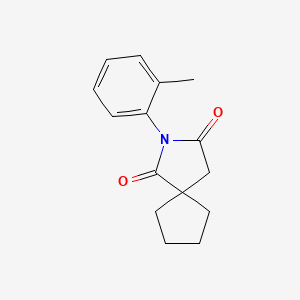
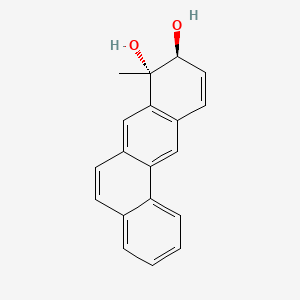

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
